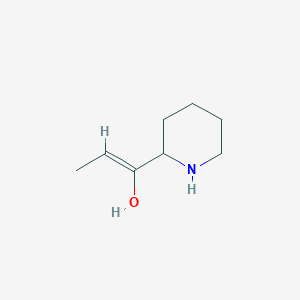

1-(Piperidin-2-yl)prop-1-en-1-ol

Description

Structural Features and Chemical Significance

The chemical identity and reactivity of 1-(Piperidin-2-yl)prop-1-en-1-ol are defined by its two primary structural components: the piperidine (B6355638) ring and the allyl alcohol side chain.

Piperidine is a saturated heterocyclic amine consisting of a six-membered ring with five methylene (B1212753) bridges and one nitrogen atom. wikipedia.orgijrst.com This fundamental structure is a cornerstone in medicinal chemistry and is found in a vast number of natural alkaloids and synthetic pharmaceuticals. wikipedia.orgnih.gov

The piperidine ring is not planar and typically adopts a chair conformation, similar to cyclohexane. ijrst.com In this conformation, substituents can occupy either axial or equatorial positions, which can significantly influence the molecule's stability and reactivity. The nitrogen atom in the ring imparts basic properties and can act as a nucleophile or a base in chemical reactions. wikipedia.orgmsu.edu Piperidine and its derivatives are widely used as building blocks in organic synthesis, for example, in the formation of enamines for use in Stork enamine alkylation reactions. wikipedia.orgnih.gov The prevalence of the piperidine scaffold in drug design is due to its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for introducing molecular diversity. researchgate.netnih.gov

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₅H₁₁N | wikipedia.org |

| Molar Mass | 85.150 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 106 °C (223 °F; 379 K) | wikipedia.org |

| Solubility in water | Miscible | wikipedia.org |

| Acidity (pKa of conjugate acid) | 11.22 | wikipedia.org |

Allyl alcohols are a class of alcohols where the hydroxyl group is attached to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond. The parent compound, allyl alcohol (prop-2-en-1-ol), is a versatile building block in organic synthesis. nih.govwikipedia.org This functional group is a precursor for a wide array of chemical transformations, enabling the synthesis of complex molecules, including flame-resistant materials, drying oils, and plasticizers. wikipedia.org

Key reactions of allyl alcohols include oxidation to form acrolein or acrylic acid, epoxidation of the double bond to yield glycidol, and various coupling reactions. wikipedia.orgorganic-chemistry.org The development of catalytic methods for the asymmetric synthesis of chiral allylic alcohols is a significant area of research, as these chiral synthons are valuable intermediates in the production of pharmaceuticals. organic-chemistry.orgorganic-chemistry.org The synthesis of allyl alcohols can be achieved through several methods, such as the reduction of α,β-unsaturated ketones (Luche reduction), allylic oxidation of alkenes, or the reaction of vinyl Grignard reagents with aldehydes. wikipedia.orgorganic-chemistry.org

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃H₆O | wikipedia.org |

| Molar Mass | 58.08 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 97 °C (207 °F; 370 K) | orgsyn.org |

| Solubility in water | Miscible | wikipedia.org |

| IUPAC Name | Prop-2-en-1-ol | wikipedia.org |

Historical Context of Related Piperidine-Alkenol Scaffolds

The piperidine structural motif is abundant in nature, particularly in alkaloids, which have been a source of medicinally active compounds for centuries. ijrst.comnih.gov The name "piperidine" itself originates from Piper, the genus for pepper, from which the alkaloid piperine (B192125) was first isolated. ijrst.com Many historical alkaloids, such as coniine (from poison hemlock) and lobeline (B1674988) (from Indian tobacco), feature a substituted piperidine ring. ijrst.com The exploration of these natural products has driven the development of synthetic methodologies for creating and functionalizing the piperidine core.

While a specific historical timeline for the synthesis of simple piperidine-alkenol scaffolds like this compound is not well-documented, the synthesis of related structures has been a long-standing area of interest. Research has often focused on more complex natural products or analogues with significant biological activity. For instance, the synthesis of tetracyclic bis-piperidine alkaloids found in marine sponges represents a significant challenge and achievement in organic chemistry. mdpi.com

The development of methods to synthesize functionalized piperidines, including those with alcohol-containing side chains (piperidine-alkanols), has been crucial for medicinal chemistry. researchgate.netnih.gov These efforts have laid the groundwork for accessing a wide variety of piperidine-based structures, including the less common piperidine-alkenol scaffold, by providing a toolbox of reactions for ring formation and side-chain manipulation.

Academic Research Landscape and Scope

Direct academic research focusing specifically on this compound appears to be limited, with no extensive studies or applications prominently featured in the scientific literature. PubChem, a public database of chemical information, contains an entry for the related ketone, 1-(Piperidin-2-yl)prop-2-en-1-one (B13168850), but detailed research on the enol form is scarce. nih.gov

However, the academic landscape for the constituent parts of the molecule is vast. Research on piperidine derivatives is a highly active field, with thousands of papers published annually exploring their synthesis and application in drug discovery. nih.gov These studies span a wide range of therapeutic areas, including neurodegenerative diseases like Alzheimer's, cancer, and infectious diseases. nih.govnih.gov

Similarly, the synthesis and application of allyl alcohols are subjects of continuous research, with a focus on developing new, efficient, and stereoselective synthetic methods. nih.govorganic-chemistry.orgorganic-chemistry.org The combination of these two important structural motifs in this compound suggests potential areas for future research. The molecule could serve as a versatile intermediate for synthesizing more complex piperidine-based compounds. The allyl alcohol moiety could be modified through various reactions, such as oxidation, epoxidation, or rearrangement, to generate a library of derivatives for biological screening. Given the established importance of both the piperidine ring and the allyl alcohol group, their combination in a single, relatively simple molecule provides a platform for exploring new chemical space in the ongoing search for novel bioactive agents.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

(Z)-1-piperidin-2-ylprop-1-en-1-ol |

InChI |

InChI=1S/C8H15NO/c1-2-8(10)7-5-3-4-6-9-7/h2,7,9-10H,3-6H2,1H3/b8-2- |

InChI Key |

LNYADMMJSVCTEK-WAPJZHGLSA-N |

Isomeric SMILES |

C/C=C(/C1CCCCN1)\O |

Canonical SMILES |

CC=C(C1CCCCN1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Piperidin 2 Yl Prop 1 En 1 Ol and Analogues

Direct Synthetic Approaches to 1-(Piperidin-2-yl)prop-1-en-1-ol

Direct synthesis of this compound would likely involve the formation of the enol tautomer from a corresponding ketone or the direct construction of the enol structure. Enamines, which are nitrogen analogs of enols, are typically formed from the reaction of a secondary amine with an aldehyde or ketone containing an α-hydrogen. wikipedia.orgmasterorganicchemistry.com The formation of an enamine from a secondary amine and a carbonyl compound is a well-established reaction, often catalyzed by acid to facilitate the dehydration step. wikipedia.orgyoutube.com This suggests a plausible direct route to an enamine precursor of the target enol.

A potential direct synthetic route could involve the condensation of a piperidine (B6355638) derivative with propanal. The resulting iminium salt, if deprotonated at the α-carbon, would yield an enamine. masterorganicchemistry.com Subsequent hydrolysis of this enamine could potentially yield the desired enol, although the equilibrium often favors the keto tautomer.

Considerations for Stereocontrol in Synthesis

Achieving stereocontrol in the synthesis of 2-substituted piperidines is a critical aspect of synthetic design. nih.govrsc.org The stereochemical configuration of substituents on the piperidine ring can significantly influence the biological activity of the molecule. google.com For the synthesis of this compound, stereocontrol would be crucial at the C2 position of the piperidine ring and potentially at the double bond of the propenol side chain.

Several strategies have been developed for the stereoselective synthesis of piperidine derivatives. These include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. nih.govgoogle.comescholarship.org For instance, enantioselective synthesis of 2-substituted piperidines has been achieved through methods like the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using iridium(I) catalysts with chiral P,N-ligands. nih.gov Another approach involves the diastereoselective carbolithiation of α-aryl piperidine enecarbamates, which allows for the controlled introduction of substituents at the C2 and C3 positions. escholarship.org

In the context of this compound, if a precursor ketone such as 1-(piperidin-2-yl)propan-1-one is synthesized, its subsequent reduction to the alcohol would require stereocontrol. The diastereoselective reduction of α-amino ketones has been investigated, with selectivity often depending on the steric and electronic nature of the substituents. cdnsciencepub.comnih.gov

Optimization of Reaction Conditions

The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product. Factors such as solvent, temperature, catalyst, and reaction time can have a profound impact on the outcome of a synthetic transformation. For instance, in the synthesis of substituted piperidines, various catalytic systems and reaction conditions have been explored to improve efficiency and selectivity. ajchem-a.com

In a potential synthesis of this compound via a Grignard reaction with a 2-piperidinecarboxaldehyde derivative, the choice of solvent and temperature would be critical to control the addition reaction and minimize side products. researchgate.net Similarly, for enamine formation, the removal of water, often by azeotropic distillation or the use of a dehydrating agent, is crucial to drive the equilibrium towards the product. masterorganicchemistry.com

| Parameter | Potential Condition | Rationale |

| Solvent | Aprotic (e.g., THF, Diethyl ether) | To avoid reaction with organometallic reagents or quenching of reactive intermediates. |

| Temperature | Low to ambient | To control exothermic reactions and improve selectivity. |

| Catalyst | Acid or Base | To facilitate condensation or other key steps. The choice depends on the specific reaction mechanism. |

| Protecting Groups | Boc, Cbz | To protect the piperidine nitrogen during certain transformations and can influence stereoselectivity. |

Synthesis via Precursor Functional Group Transformations

An alternative to direct synthesis is the preparation of the target molecule through the chemical modification of a suitable precursor. This often provides more flexibility and control over the final structure.

Routes from Piperidinyl Ketones

A plausible synthetic strategy involves the synthesis of a piperidinyl ketone, such as 1-(piperidin-2-yl)propan-1-one, followed by its conversion to the desired enol. The synthesis of such ketones has been documented in the literature. clockss.orgnih.gov For example, pelletierine, which is (R)-1-(piperidin-2-yl)propan-2-one, is a known natural product. nih.gov The synthesis of piperidin-2-yl-piperidin-1-yl-methanone has also been reported. chemicalbook.com

The reduction of the carbonyl group in a precursor like 1-(piperidin-2-yl)propan-1-one would yield the corresponding alcohol, 1-(piperidin-2-yl)propan-1-ol. This alcohol could then potentially be dehydrated to form the target enol, although controlling the regioselectivity of the elimination to favor the desired enol over other isomers would be a challenge.

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with the choice often depending on the desired stereoselectivity and the presence of other functional groups. The diastereoselective reduction of α-amino ketones is particularly relevant here. cdnsciencepub.comnih.gov Studies have shown that the stereochemical outcome can be influenced by the choice of reducing agent and the nature of the substituents on the ketone. nih.gov For example, high syn-selectivity has been observed in the reduction of α-alkoxy, α-acyloxy, and α-dialkylamino ketones with polymethylhydrosiloxane (B1170920) (PMHS) in the presence of fluoride (B91410) ion catalysis. nih.gov

| Reducing Agent | Typical Substrate | Outcome |

| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | Reduction to corresponding alcohols. |

| Lithium Aluminum Hydride (LiAlH4) | Aldehydes, Ketones, Esters, Carboxylic Acids | Powerful reducing agent for a wide range of carbonyls. |

| Polymethylhydrosiloxane (PMHS) | α-alkoxy, α-acyloxy, and α-dialkylamino ketones | High syn-diastereoselectivity. nih.gov |

| Wolff-Kishner Reduction | Ketones, Aldehydes | Deoxygenation to the corresponding alkane. wikipedia.org |

Routes from Alkenol Precursors with Related Heterocycles

Another synthetic avenue involves starting with a precursor that already contains the alkenol moiety but is attached to a different heterocyclic system, or a precursor that can be readily converted to the desired piperidine ring. The synthesis of various 2-alkenylpiperidines has been described, which could serve as starting points for the introduction of the hydroxyl group. acs.org

For instance, the synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs has been reported, demonstrating the feasibility of constructing piperidine rings bearing alcohol functionalities. nih.gov Additionally, methods for the synthesis of substituted piperidines from endocyclic enamine derivatives have been developed, which could be adapted to introduce the desired propenol side chain. researchgate.net The synthesis of 1-(2-hydroxy-phenyl)-3-piperidin-1-yl-propenone also highlights the formation of a propenone structure attached to a piperidine ring, which could potentially be reduced to the target enol. researchgate.net

The exploration of these diverse synthetic strategies, drawing upon established methodologies for piperidine synthesis and functional group transformations, will be crucial for the successful preparation of this compound and its analogs.

Vinylation Reactions

Vinylation reactions represent a crucial step in the synthesis of unsaturated compounds like this compound. These reactions introduce a vinyl group onto a substrate, which can then be further functionalized. A common approach involves the palladium-catalyzed cross-coupling of aryl or vinyl halides with a vinylating agent. nih.gov

For instance, the preparation of styrenes, which are structurally related to the propenol side chain, has been optimized using inexpensive organosilicon reagents. nih.gov Divinyltetramethyldisiloxane (DVDS) has been employed as a vinyl source in palladium-catalyzed reactions with aromatic iodides and bromides. nih.gov The optimization of these reactions often involves a designed selection of reagents, catalysts, and reaction conditions to achieve high yields. nih.gov

Key factors influencing the success of vinylation reactions include the choice of palladium catalyst, the activator (such as potassium trimethylsilanoate), and the solvent. nih.gov For less reactive aryl bromides, elevating the temperature or using bulky phosphine (B1218219) ligands can facilitate the coupling. nih.gov While direct vinylation to form the enol is less common, the introduction of a vinyl group onto a suitable precursor, followed by hydration or another functional group transformation, can lead to the desired alkenol structure.

Advanced Synthetic Strategies for Piperidine and Alkenol Units

The construction of the piperidine ring is a fundamental aspect of synthesizing compounds like this compound. Intramolecular cyclization is a powerful strategy where a linear precursor containing a nitrogen source and a reactive site cyclizes to form the heterocyclic ring. nih.gov This approach offers a high degree of control over the final structure. nih.gov

Intramolecular Cyclization Reactions for Piperidine Ring Formation.nih.gov

Intramolecular cyclization reactions are a cornerstone in the synthesis of piperidines. nih.govmdpi.com These reactions involve the formation of the heterocyclic ring from a single molecule containing all the necessary atoms. nih.gov The process is typically initiated by activating specific functional groups, often requiring a catalyst or specific reaction conditions. nih.gov A major advantage of this approach is the potential for high stereo- and regioselectivity. nih.gov

Achieving enantiopure piperidine derivatives is a significant goal in pharmaceutical synthesis. Asymmetric cyclization methods are employed to control the stereochemistry of the newly formed chiral centers. researchgate.net One notable strategy is the "Clip-Cycle" approach, which has been successfully used to synthesize 3-spiropiperidines. rsc.orgwhiterose.ac.ukrsc.org This two-step method involves an initial E-selective cross-metathesis ("Clip") followed by an intramolecular asymmetric aza-Michael cyclization ("Cycle") catalyzed by a chiral phosphoric acid. rsc.orgwhiterose.ac.ukrsc.org

Another approach to asymmetric synthesis involves the reduction of α-azido aryl ketones to the corresponding alcohols, which serves as a key step. researchgate.net This is often followed by ring-closing metathesis and dihydroxylation to introduce the desired stereocenters. researchgate.net The choice of catalyst, such as β-cyclodextrin or oxazaborolidine, is crucial for achieving high enantioselectivity in the reduction step. researchgate.net

Table 1: Asymmetric Cyclization Approaches

| Methodology | Key Features | Catalyst/Reagent | Reference |

| "Clip-Cycle" | Two-step: Cross-metathesis and aza-Michael cyclization | Chiral Phosphoric Acid | rsc.orgwhiterose.ac.ukrsc.org |

| Asymmetric Reduction | Reduction of α-azido ketones followed by RCM | β-Cyclodextrin, Oxazaborolidine | researchgate.net |

Transition metal catalysts, particularly palladium, are widely used to facilitate the synthesis of piperidines through various cyclization reactions. tandfonline.comnih.gov Palladium-catalyzed hydroamination is a powerful method for forming carbon-nitrogen bonds intramolecularly. acs.orgnih.gov This reaction involves the addition of an amine N-H bond across a carbon-carbon double or triple bond. acs.org For example, a palladium-catalyzed regioselective N-H insertion into the double bond of 1,2-dihydropyridine has been developed for the synthesis of chiral aminopiperidines. acs.org

The choice of ligand is critical in palladium-catalyzed reactions to control selectivity and reactivity. nih.gov For instance, 8-aminoquinoline (B160924) has been used as a directing group for palladium-catalyzed intramolecular hydroamination to synthesize five- and six-membered heterocycles. nih.gov Other metals like rhodium have also been used in hydrogenation and hydroamination reactions to produce piperidine derivatives. organic-chemistry.org

Table 2: Metal-Catalyzed Cyclization Examples

| Metal Catalyst | Reaction Type | Substrate Type | Key Feature | Reference |

| Palladium | Hydroamination | 1,2-Dihydropyridine | Regioselective N-H insertion | acs.org |

| Palladium | Hydroamination | Alkenes | Use of directing groups | nih.gov |

| Palladium | Carboamination | Alkenes | Stereoselective formation of C-C and C-N bonds | nih.gov |

| Rhodium | Hydroamination | 1-(3-aminopropyl)vinylarenes | anti-Markovnikov addition | organic-chemistry.org |

Electrophilic cyclization is another important strategy for constructing the piperidine ring. nih.gov In this approach, an electrophile activates a double or triple bond within the substrate, which is then attacked by an internal nucleophile, typically a nitrogen atom, to close the ring. organic-chemistry.org

A variety of electrophilic reagents can be employed. For instance, tert-butyl hypoiodite (B1233010) has been used for the cyclization of N-alkenylamides to form various N-heterocycles. organic-chemistry.org Similarly, intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones can produce heterocyclic structures. organic-chemistry.org Heating a homoallylic amine with DMSO and HCl can lead to a Prince-type cyclization, yielding a 4-chloropiperidine. youtube.com These methods often provide good yields and can tolerate a range of functional groups. organic-chemistry.orgyoutube.com

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a widely used method for forming C-N bonds and constructing piperidine rings. ntu.edu.sgresearchgate.net This reaction can be performed intramolecularly to achieve cyclization. ntu.edu.sg The endo-aza-Michael addition, though less common than the exo variant, has been successfully applied in the synthesis of piperidines. ntu.edu.sg

Aza-Robinson annulation is a related strategy that combines a conjugate addition with an intramolecular aldol (B89426) condensation to create fused bicyclic amides, which can be precursors to alkaloid structures. nih.gov Biocatalytic approaches have also emerged, utilizing transaminases to mediate aza-Michael reactions for the enantioselective preparation of 2,6-disubstituted piperidines. nih.gov These enzymatic methods offer a green and highly selective alternative to traditional chemical catalysis. nih.gov

Intramolecular Silyl-Prins Reaction

The intramolecular silyl-Prins reaction is an effective method for synthesizing tetrahydropyridine (B1245486) derivatives. thieme-connect.de This reaction typically involves the cyclization of N-substituted Z-4-trimethylsilyl-3-buten-1-ylamines. thieme-connect.de The use of silanes in terminating cyclization reactions has become a popular and extensively reviewed synthetic strategy. thieme-connect.de While the silyl-Prins reaction has been successfully applied to the synthesis of dihydropyrans, its application to form tetrahydropyridine rings is also of significant interest. thieme-connect.de Lewis acid-mediated Prins-type cyclizations are a key area of exploration for tetrahydropyridine synthesis. thieme-connect.de

The reaction of N-tosyl homoallylamine with carbonyl compounds, catalyzed by aluminum chloride (AlCl₃) in the presence of a trimethylsilyl (B98337) halide, yields trans-2-substituted-4-halopiperidines with high yields and good diastereoselectivity. organic-chemistry.org

Table 1: Intramolecular Silyl-Prins Reaction for Piperidine Synthesis

| Catalyst | Halide Source | Substrates | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| AlCl₃ (5 mol%) | Trimethylsilyl halide (2 equiv) | N-tosyl homoallylamine, Carbonyl compounds | trans-2-substituted-4-halopiperidines | High diastereoselectivity | organic-chemistry.org |

Reductive Cyclization Strategies (e.g., of amino acetals, amino acid derivatives)

Reductive cyclization offers a versatile pathway to piperidine derivatives from various precursors. One notable example is the diastereoselective reductive cyclization of amino acetals, which can be prepared through a nitro-Mannich reaction. mdpi.com The stereochemistry established in the initial Mannich reaction is maintained during the subsequent reductive cyclization step, allowing for stereocontrol in the final piperidine product. mdpi.com

Another approach involves the reductive cyclization of 6-oxoamino acid derivatives. These precursors can be synthesized via conjugate addition of organozinc reagents, derived from amino acids like L-serine, to enones. The subsequent stereoselective reduction of the intermediate imine leads to the formation of 2,6-disubstituted piperidines. whiterose.ac.uk

Furthermore, enantiomerically pure 3-(N-Boc amino) piperidine derivatives can be synthesized from L-glutamic acid. niscpr.res.in This multi-step process involves diesterification, reduction to a diol, and subsequent cyclization of the corresponding ditosylate with various amines. niscpr.res.in

A general method for synthesizing piperazines, which shares similarities with piperidine synthesis, involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, followed by a stereoselective catalytic reductive cyclization of the oxime groups. nih.gov

Desymmetrization Approaches

Desymmetrization of prochiral or meso compounds provides an elegant strategy for the enantioselective synthesis of substituted piperidines. nih.govnih.gov This method involves the selective transformation of one of two enantiotopic groups in a symmetrical molecule, thereby introducing chirality.

One such approach involves the cyclocondensation of an amino alcohol like (R)-phenylglycinol with a prochiral delta-oxo diacid derivative. This process can proceed with high stereoselectivity through dynamic kinetic resolution or desymmetrization of diastereotopic or enantiotopic ester groups to generate chiral non-racemic oxazolo[3,2-a]piperidone lactams. nih.gov Subsequent removal of the chiral auxiliary yields enantiopure polysubstituted piperidines. nih.gov

Zu et al. developed a desymmetrization approach for piperidine synthesis through a selective lactam formation. mdpi.com This method has been applied to the synthesis of a γ-secretase modulator. mdpi.com Another strategy involves the enzymatic desymmetrization of meso cis-2,6- and cis,cis-2,4,6-substituted piperidines through stereoselective acylation, yielding monoesters with high enantiomeric purity. capes.gov.br

Table 2: Desymmetrization Approaches for Piperidine Synthesis

| Strategy | Starting Material | Key Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| Cyclocondensation/Dynamic Kinetic Resolution | (R)-phenylglycinol, Prochiral delta-oxo diacid derivative | Chiral non-racemic oxazolo[3,2-a]piperidone lactams | High stereoselectivity | nih.gov |

| Selective Lactam Formation | Not specified | Piperidinyl acetic acid γ-secretase modulators | Diastereoselective lactam formation | mdpi.comacs.org |

| Enzymatic Acylation | meso cis-2,6- and cis,cis-2,4,6-substituted piperidines | (2S,6R) and (2S,4R,6R) monoesters | High enantiomeric purity using Candida antarctica lipase (B570770) | capes.gov.br |

Mannich Reaction Variants for Piperidine Scaffold Construction

The Mannich reaction is a cornerstone in the synthesis of nitrogen-containing compounds, and its variants are widely used for constructing the piperidine skeleton. nih.govrsc.org

Decarboxylative Mannich Reactions

Decarboxylative Mannich reactions provide a direct route to 2-substituted piperidines. rsc.org This reaction mimics the biosynthetic pathway of many piperidine alkaloids, which involves the Mannich-type addition of a nucleophile to a cyclic imine intermediate, followed by decarboxylation. rsc.org In a laboratory setting, this can be achieved by reacting a cyclic imine with a β-ketoacid, which undergoes spontaneous decarboxylation to yield the 2-substituted piperidine. nih.gov

A multi-enzymatic, one-pot approach combining a lipase and an α,ω-diamine transaminase enables the synthesis of a variety of 2-substituted N-heterocycle alkaloids through a sequence of hydrolysis, transamination, and a decarboxylative Mannich reaction. rsc.org

Nitro-Mannich/Reduction Cyclization Sequences

The nitro-Mannich reaction, followed by a reduction and cyclization sequence, is a powerful method for the asymmetric synthesis of piperidines. mdpi.comresearchgate.net The diastereoselective Mannich reaction between a functionalized acetal (B89532) and an imine establishes the stereocenters, which are then carried through the reductive cyclization step to produce the final piperidine with controlled stereochemistry. mdpi.com

Prins and Aza-Prins Reactions for Heterocycle Formation

The Prins and aza-Prins reactions are valuable cyclization reactions for the formation of various heterocycles, including piperidines. acs.orgrsc.org

The aza-Prins reaction, in particular, is an efficient method for synthesizing saturated nitrogen-containing heterocycles. acs.orgnih.gov It typically involves the reaction of a homoallylic amine with an aldehyde, promoted by a Lewis acid. nih.govthieme-connect.com For instance, the NHC-Cu(I) complex and ZrCl₄ can promote the aza-Prins cyclization of homoallylic amines with aldehydes. The reaction proceeds through the formation of an iminium intermediate, which then undergoes a 6-endo-trig cyclization. nih.gov Indium trichloride (B1173362) has also been identified as a mild and effective Lewis acid for this transformation. rsc.org

A significant challenge in aza-Prins reactions has been the lack of diastereoselectivity and the formation of racemic products. acs.org However, recent advancements have addressed this by using chiral homoallylic amines, leading to the synthesis of both diastereomerically and enantiopure polysubstituted piperidines. acs.orgthieme-connect.com This stereoselective aza-Prins reaction has broad applicability in natural product synthesis. acs.org

A tandem alkynyl aza-Prins–Ritter reaction sequence has also been developed for the synthesis of piperidine derivatives. rsc.org

Table 3: Prins and Aza-Prins Reactions for Piperidine Synthesis

| Reaction Type | Promoter/Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Aza-Prins Cyclization | NHC-Cu(I) complex and ZrCl₄ | Homoallylic amines, Aldehydes | Forms a carbocation at the 4-position, trans-selectivity | nih.gov |

| Aza-Prins Reaction | Indium trichloride | Not specified | Mild and successful Lewis acid promoter | rsc.org |

| Stereoselective Aza-Prins Reaction | Lewis/Brønsted acid | Chiral homoallylic amines, Aldehydes | Synthesis of enantiopure piperidines | acs.orgthieme-connect.com |

| Tandem Alkynyl Aza-Prins–Ritter Reaction | Triflic acid | Not specified | Synthesis of N-(pyrrolidine-3-ylidenemethyl)acetamides and piperidine derivatives | rsc.org |

Lewis Acid Promoted Aza-Prins Reactions

The aza-Prins reaction is a highly effective method for synthesizing saturated nitrogen heterocycles, including the piperidine ring system. nih.govacs.org This reaction involves the cyclization of a homoallylic amine with an aldehyde, promoted by a Lewis acid. researchgate.net The process facilitates the formation of a carbon-carbon and a carbon-nitrogen bond in a single step. nih.gov

A range of Lewis acids can be employed to catalyze this transformation, with their choice often influencing the reaction's outcome. researchgate.net Indium trichloride (InCl₃) has been identified as a particularly mild and successful Lewis acid for promoting the aza-Prins reaction to form piperidines. rsc.org Similarly, iron(III) salts are recognized as sustainable catalysts for mediating these cyclizations under mild conditions. nih.govacs.org The reaction is versatile, accommodating N-alkyl, N-aryl, and even unprotected homoallylamines. researchgate.net The development of stereoselective aza-Prins reactions has been a significant advancement, enabling the synthesis of enantiopure multiply substituted piperidines, which are valuable for natural product synthesis. nih.govresearchgate.net

| Lewis Acid Catalyst | Substrates | Product Type | Key Findings & Reference |

|---|---|---|---|

| Indium Trichloride (InCl₃) | Homoallylic amines and aldehydes | Piperidines and Pyrrolidines | Found to be a highly successful and mild catalyst for the reaction. rsc.org Can selectively produce azepanes depending on conditions. researchgate.net |

| Iron(III) Salts (e.g., FeCl₃) | 1-Amino-3-silyl-4-pentenes and aldehydes | Tetrahydroazepines | Enables the synthesis of seven-membered rings under mild, sustainable conditions. nih.govacs.org |

| TMSOTf | Homoallylic amines and aldehydes | Tetrahydropyran derivatives | Reaction outcome is dependent on the Lewis acid; TMSOTf favors a tandem Sakurai-Prins cyclization. researchgate.net |

Mechanistic Insights into Regioselectivity of Ring Closure

The regioselectivity of the aza-Prins cyclization—whether it yields a six-membered piperidine or a five-membered pyrrolidine—is governed by several factors. rsc.org The reaction proceeds through the formation of an N-acyliminium ion intermediate, which is generated from the condensation of the homoallylic amine and the aldehyde in the presence of the Lewis acid. This intermediate then undergoes an intramolecular cyclization.

The crucial factor determining the ring size is the stability of the resulting carbocation formed after the intramolecular attack of the alkene. The cyclization can proceed via two pathways:

6-endo-trig cyclization: The nitrogen attacks the terminal carbon of the double bond, leading to a six-membered ring (piperidine).

5-exo-trig cyclization: The nitrogen attacks the internal carbon of the double bond, resulting in a five-membered ring (pyrrolidine).

The choice between these pathways is influenced by the substitution pattern of the homoallylic amine and the specific Lewis acid used. rsc.org For instance, the silyl-Prins cyclization, a variant of the reaction, involves the formation of an oxocarbenium ion that cyclizes to form a stabilized β-silyl carbocation, demonstrating how intermediates guide the reaction pathway. acs.org The nature of the Lewis acid can switch the reaction pathway, highlighting its critical role in controlling the cyclization outcome. acs.org Detailed mechanistic investigations have been conducted to understand these subtle aspects that control the formation of either the 5- or 6-membered ring products. rsc.orgacs.org

Wittig Reactions for Unsaturated Systems

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a carbonyl compound (an aldehyde or ketone) with a phosphonium (B103445) ylide. masterorganicchemistry.com This method is particularly useful for introducing unsaturated side chains onto a pre-existing heterocyclic core, such as a piperidine. For example, an α,β-unsaturated ester can be generated from a piperidine-based ketone through a Wittig reaction, which can then be further functionalized. nih.gov

The synthesis typically involves preparing the appropriate piperidine-containing carbonyl compound, such as a N-protected piperidin-4-one or a piperidine-2-carboxaldehyde. masterorganicchemistry.comnih.gov This carbonyl compound is then treated with a suitable phosphonium ylide (e.g., (triphenylphosphoranylidene)acetate) to generate the desired alkene. This strategy has been successfully applied to produce 4-(substituted-benzylidene)piperidines and other unsaturated derivatives. acs.orgresearchgate.net A two-step protocol involving the formation of a 3-alkoxyamino lactam followed by a Wittig-like olefination provides a novel method for the C-3 exo-alkenylation of piperidines. acs.org

| Piperidine Starting Material | Wittig Reagent/Ylide | Product | Reference |

|---|---|---|---|

| N-Protected Piperidin-4-ones | Phosphonium ylides | 4-(Substituted-benzyl)piperidines | A practical method for synthesizing piperidines with exocyclic double bonds. acs.orgresearchgate.net |

| Ketones derived from conjugate addition to dihydropyridin-4(1H)-ones | (Triphenylphosphoranylidene)acetate | α,β-Unsaturated esters on a piperidine scaffold | Used as a key step to introduce a C2 chain for further elaboration. nih.gov |

| N-benzyl Piperidine (via 3-alkoxyamino lactam) | Stabilized phosphonium salts | (E)-3-exo-alkenyl lactams | A two-step protocol for C–H alkenylation of saturated N-heterocycles. acs.org |

Heck Reactions in Piperidine Synthesis

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile tool for C-C bond formation and has been widely applied in the synthesis of piperidine derivatives. mdpi.com This reaction can be employed in either an intramolecular fashion to construct the piperidine ring itself or intermolecularly to functionalize a pre-existing piperidine scaffold. mdpi.comuniurb.it

Intramolecular Heck reactions are often highly efficient for forming five- and six-membered rings, typically yielding exo cyclization products. uniurb.it A significant advancement is the palladium-catalyzed reductive Heck coupling, which can construct highly substituted syn-piperidine rings with good stereoselectivity, avoiding the need for more toxic or sensitive reagents like Ni(COD)₂. rsc.orgresearchgate.net This method involves intercepting the alkylpalladium intermediate generated during the catalytic cycle with a hydride source. researchgate.net Various palladium catalysts, such as Pd(OAc)₂ or dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium, are effective, often in combination with phosphine ligands and a base. uniurb.itresearchgate.net

| Reaction Type | Catalyst System | Reactants | Key Outcome & Reference |

|---|---|---|---|

| Reductive Heck Coupling (Intramolecular) | Pd(OAc)₂, P(o-Tol)₃, HCO₂Na | Iodo-alkene amine precursor | Achieved gram-scale synthesis of a key syn-piperidine intermediate. rsc.orgresearchgate.net |

| Intermolecular Heck Coupling | Pd₂(dba)₃, P(t-Bu)₃, Cs₂CO₃ | Aryl chlorides and alkenes | Conditions developed for the coupling of less reactive aryl chlorides. uniurb.it |

| Intermolecular Heck Coupling | (P(NC₅H₁₀)₃)₂Pd(Cl)₂ | Aryl bromides and olefins | A highly active and versatile catalyst system operating under mild conditions (100 °C). researchgate.net |

Copper Catalysis in the Construction of Piperidine Derivatives

Copper-catalyzed reactions provide another important avenue for synthesizing piperidine derivatives. One notable method involves the reaction of protected β-aminoalkyl zinc iodides with an allylic dihalide, such as 3-chloro-2-(chloromethyl)prop-1-ene, under copper catalysis. whiterose.ac.uk This step is followed by a subsequent cyclization using a base like sodium hydride to yield enantiomerically enriched 5-methylenepiperidines in good yields. whiterose.ac.uk

The choice of copper catalyst can vary, with systems like CuBr.DMS being investigated as less toxic alternatives to stoichiometric CuCN·2LiCl. whiterose.ac.uk While catalytic CuBr.DMS sometimes gives higher yields, both systems are effective in promoting the allylation of organozinc reagents derived from amino acids. whiterose.ac.uk This organometallic approach has been successfully used to prepare 5-methylenepipecolates, which are versatile intermediates for further transformations into 2,5-disubstituted piperidines. whiterose.ac.uk Additionally, copper chromite has been used as a catalyst for the reductive hydrogenation of γ-cyano-esters to yield N-alkylpiperidines. rsc.org

Spectroscopic and Advanced Structural Characterization of 1 Piperidin 2 Yl Prop 1 En 1 Ol

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR data for 1-(Piperidin-2-yl)prop-1-en-1-ol, including characteristic absorption frequencies, is not available in the searched scientific literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

Specific FT-Raman data for this compound is not available in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy

Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound are not documented in the available resources.

Carbon-13 (¹³C) NMR Spectroscopy

Specific ¹³C NMR data, including chemical shifts (δ) for each carbon atom in this compound, is not available.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC)

Information from 2D-NMR experiments, which would confirm the connectivity and spatial relationships between protons and carbons in this compound, is not available.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₈H₁₅NO, which corresponds to a molecular weight of approximately 141.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 141. The fragmentation of this compound would likely proceed through several pathways, primarily involving the piperidine (B6355638) ring and the prop-1-en-1-ol side chain. Cleavage of the C-C bond between the piperidine ring and the side chain would be a prominent fragmentation pathway. The stability of the resulting fragments often dictates the major peaks observed in the spectrum.

A plausible fragmentation pattern would involve the loss of the propenol group, leading to a fragment corresponding to the piperidinyl cation. Other fragmentations could include ring-opening of the piperidine moiety or rearrangements involving the hydroxyl group.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Notes on Fragmentation Pathway |

| 141 | [C₈H₁₅NO]⁺ | Molecular ion peak (M⁺) |

| 124 | [C₈H₁₄N]⁺ | Loss of a hydroxyl radical (•OH) |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the bond between the piperidine ring and the side chain |

| 57 | [C₃H₅O]⁺ | Fragment corresponding to the prop-1-en-1-ol side chain |

Note: This table represents a prediction of the mass spectrum and is not based on published experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The UV-Vis spectrum of this compound would be characterized by absorptions due to the π → π* and n → π* transitions of the propenol chromophore.

The enol group (-C=C-OH) constitutes the primary chromophore in the molecule. The π → π* transition, typically of high intensity, is expected to occur in the lower wavelength region of the UV spectrum. The n → π* transition, arising from the non-bonding electrons of the oxygen and nitrogen atoms, would likely appear at a longer wavelength with lower intensity. The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity. In studies of similar compounds, such as enaminones, the electronic and spectroscopic properties have been investigated using both experimental and computational methods. researchgate.netmdpi.com

Table 2: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε) | Solvent |

| π → π | ~210-230 | High | Ethanol |

| n → π | ~270-290 | Low | Ethanol |

Note: The data in this table are estimations based on the expected behavior of the enol chromophore and are not from direct experimental measurement of the title compound.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported, we can infer its likely structural features based on crystallographic studies of related piperidine derivatives. researchgate.netmdpi.comnih.gov

Single Crystal X-ray Diffraction (XRD) Analysis

A single crystal XRD analysis would determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This would allow for the accurate determination of bond lengths, bond angles, and torsion angles. For structurally similar piperidine compounds, various crystal systems have been observed, including monoclinic and triclinic systems. nih.gov The specific crystal packing would be influenced by the formation of intermolecular interactions.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Z | 4 |

Note: This table presents a hypothetical set of crystallographic parameters for illustrative purposes.

Conformational Analysis of the Piperidine Ring

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable conformation for six-membered saturated heterocyclic rings. nih.govnih.gov The substituent at the 2-position can be either in an axial or equatorial position. The preferred orientation is determined by steric and electronic factors. In many 2-substituted piperidines, the substituent preferentially occupies the equatorial position to minimize steric hindrance. nih.gov However, the nature of the substituent and potential intramolecular interactions can influence this preference.

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H⋯O, C-H⋯π, π-π interactions)

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The most significant of these would be hydrogen bonding involving the hydroxyl group of the enol and the nitrogen atom of the piperidine ring. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and the hydroxyl oxygen can act as hydrogen bond acceptors.

Additionally, weaker C-H⋯O and potentially C-H⋯π interactions could play a role in stabilizing the crystal packing. The presence of these interactions is a common feature in the crystal structures of similar organic molecules. researchgate.net The collective effect of these interactions would define the supramolecular architecture of the compound in the crystalline state.

Elemental Analysis (CHNS)

A comprehensive search for experimental data regarding the elemental analysis (Carbon, Hydrogen, Nitrogen, Sulfur) of this compound did not yield specific research findings or data tables for this particular compound. While information on related piperidine derivatives is available, direct experimental elemental analysis results for the specified molecule could not be located in the public domain.

Theoretical elemental composition can be calculated based on the compound's molecular formula, which is C₈H₁₅NO. These theoretical values are fundamental for confirming the identity and purity of a synthesized sample when experimental data is available. The theoretical percentages are as follows:

Carbon (C): 68.04%

Hydrogen (H): 10.71%

Nitrogen (N): 9.92%

Oxygen (O): 11.33%

In a typical experimental setting, elemental analysis would be performed using a CHNS analyzer. The process involves the combustion of a small, precisely weighed sample of the compound in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. The experimental percentages of C, H, N, and S are then compared to the theoretical values. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, is a strong indicator of the sample's purity and correct empirical formula.

Without access to published experimental data, a detailed discussion of research findings and a comparison with theoretical values for this compound cannot be provided at this time.

Data Tables

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 68.04% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 10.71% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.92% |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.33% |

| Total | 141.214 | 100.00% |

Computational and Theoretical Investigations of 1 Piperidin 2 Yl Prop 1 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These computational methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational cost.

Geometry Optimization

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule. For 1-(Piperidin-2-yl)prop-1-en-1-ol, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The process would account for the flexibility of the piperidine (B6355638) ring and the rotational freedom around the single bonds.

Without experimental data, a table of optimized geometric parameters cannot be provided. However, a typical data table would resemble the following hypothetical example:

Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1-C2 | 1.34 Å |

| C2-C3 | 1.51 Å | |

| C3-N | 1.47 Å | |

| N-C7 | 1.47 Å | |

| C-O | 1.35 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C1-C2-C3 | 125° |

| C2-C3-N | 110° | |

| C3-N-C7 | 112° |

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds.

A hypothetical table of calculated vibrational frequencies might look like this:

Hypothetical Vibrational Frequencies for this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3500 | O-H stretch |

| 3050 | C-H stretch (vinyl) |

| 2950 | C-H stretch (aliphatic) |

| 1650 | C=C stretch |

| 1450 | CH₂ bend |

Prediction of Structural and Spectroscopic Parameters

DFT calculations can also predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Additionally, electronic properties such as dipole moment and polarizability can be determined, which provide insights into the molecule's interaction with electric fields.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

A table summarizing FMO analysis would typically include:

Hypothetical FMO Properties of this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydroxyl hydrogen and the C-H bonds.

Without specific calculations, a visual MEP map cannot be generated.

Natural Bond Orbital (NBO) Analysis (Stability, Hyperconjugation, Charge Delocalization)

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized, chemically intuitive bonding orbitals. This approach provides valuable insights into electron density distribution, intramolecular interactions, and the stability of the molecule.

Stability and Hyperconjugation: The stability of this compound arises from various hyperconjugative interactions. These interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization.

For this compound, key hyperconjugative interactions would be expected between:

The lone pair of the nitrogen atom (n) in the piperidine ring and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.

The lone pairs of the oxygen atom (n) and the antibonding π* orbital of the C=C double bond.

The filled π orbital of the C=C double bond and the antibonding σ* orbitals of adjacent C-C and C-H bonds.

Charge Delocalization: NBO analysis also reveals how charge is distributed across the molecule. The delocalization of electron density from lone pairs and bonding orbitals into antibonding orbitals leads to a more dispersed charge distribution, which is energetically favorable. For instance, the interaction between the nitrogen lone pair and the σ* orbitals of the piperidine ring carbons would result in a slight positive charge on the nitrogen and a corresponding delocalization of negative charge onto the ring.

Illustrative NBO Analysis Data: The following table presents hypothetical E(2) values for the most significant hyperconjugative interactions that would be anticipated for this compound, based on analyses of similar structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(N) | σ(C-C) ring | 5.8 | Lone Pair -> Antibond |

| n(O) | π(C=C) | 20.5 | Lone Pair -> Antibond |

| π(C=C) | σ(C-H) | 2.2 | Bond -> Antibond |

| σ(C-H) | σ(C-C) | 1.5 | Bond -> Antibond |

Note: This data is illustrative and represents typical values for such interactions.

Non-Covalent Interaction (NCI) Studies (van der Waals, Steric Repulsion)

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. It is based on the electron density and its derivatives. The NCI plot, typically a 3D representation, uses a color scale to distinguish between different types of non-covalent interactions:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak attractive interactions (e.g., van der Waals forces).

Red: Strong repulsive interactions (e.g., steric repulsion in crowded regions).

In a condensed phase or crystal structure, NCI analysis would highlight intermolecular hydrogen bonds and other van der Waals contacts that govern the packing of molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, such as electronic transition energies, oscillator strengths, and UV-Vis absorption spectra. iastate.edursc.orgresearchgate.net It provides a computationally efficient way to understand how a molecule interacts with light. ohio-state.educore.ac.uk

For this compound, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light and the nature of the corresponding electronic transitions. The primary electronic transitions would likely involve the promotion of an electron from a high-energy occupied molecular orbital to a low-energy unoccupied molecular orbital.

Key expected transitions would include:

π → π transition:* Associated with the C=C double bond of the prop-1-en-1-ol group. This is typically a strong absorption.

n → π transition:* Involving the promotion of an electron from a non-bonding lone pair orbital of the oxygen or nitrogen atom to the antibonding π* orbital of the double bond. These transitions are generally weaker than π → π* transitions.

Illustrative TD-DFT Data: A theoretical UV-Vis spectrum can be generated from TD-DFT calculations. The table below shows hypothetical data for the main electronic transitions of this compound.

| Transition | Wavelength (λ) (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 285 | 0.015 | n(O) → π(C=C) |

| S0 → S2 | 210 | 0.450 | π(C=C) → π(C=C) |

Note: This data is illustrative. The exact wavelengths and intensities depend on the specific computational level of theory and solvent model used.

Fukui Function Analysis for Reactivity Sites (Electrophilic Attack)

Fukui functions are chemical reactivity indicators derived from conceptual DFT. They help to identify which atoms in a molecule are most susceptible to different types of chemical attack. The Fukui function for electrophilic attack, denoted as f⁺(r), indicates the sites where the molecule is most likely to accept an electron, i.e., where an electrophile would prefer to attack. A higher value of f⁺(r) on a particular atom suggests it is a more favorable site for electrophilic attack.

For this compound, the primary sites for electrophilic attack would be the atoms with the highest electron density and accessibility. The Fukui function f⁺(r) would likely be largest on:

The nitrogen atom of the piperidine ring due to its lone pair of electrons.

The oxygen atom of the hydroxyl group, also due to its lone pairs.

The carbon atoms of the C=C double bond , as the π-electron cloud is a region of high electron density.

By calculating the condensed Fukui function values for each atom, one could rank these sites in terms of their reactivity towards electrophiles.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. physchemres.org The NLO response of a molecule is related to how its charge distribution is distorted by an external electric field, which is quantified by the molecular polarizability (α) and the first hyperpolarizability (β). researchgate.netchemrxiv.org

For a molecule to have a significant NLO response, it often needs a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the piperidine ring can act as an electron donor, and the prop-1-en-1-ol moiety can act as part of a conjugating bridge. The presence of heteroatoms (N and O) introduces charge asymmetry, which is crucial for NLO activity.

Computational calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) would quantify the NLO potential of this molecule. A large β value is indicative of a strong NLO response.

Illustrative NLO Properties Data: The following table shows hypothetical calculated NLO properties for this compound.

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 2.5 |

| Mean Polarizability (α) (a.u.) | 85 |

| First Hyperpolarizability (β) (a.u.) | 150 |

Note: This data is illustrative. NLO properties are highly sensitive to molecular conformation and the computational method used.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ohio-state.edu An MD simulation would provide insights into the conformational flexibility of this compound.

Key insights from an MD simulation would include:

Conformational Preferences: The piperidine ring can exist in chair, boat, and twist-boat conformations. MD simulations would reveal the most stable conformation and the energy barriers for interconversion between them.

Intramolecular Hydrogen Bonding: The simulation would show the dynamics of the intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom, including its stability and persistence over time.

Solvation Effects: By including solvent molecules in the simulation box, one could study how the molecule interacts with its environment and how the solvent affects its conformation and dynamics.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.commdpi.com The Hirshfeld surface is a 3D surface defined around a molecule, colored according to the nature and closeness of intermolecular contacts.

Fingerprint Plots: A key output of Hirshfeld analysis is the 2D fingerprint plot, which summarizes all the intermolecular contacts. crystalexplorer.netresearchgate.net The plot is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions appear as distinct features on the plot.

For a hypothetical crystal structure of this compound, the fingerprint plot would likely show:

Sharp spikes: Indicative of strong, directional O-H···N or O-H···O intermolecular hydrogen bonds.

A large, diffuse region: Corresponding to numerous, weaker H···H contacts, which typically make up a large percentage of the total surface area. nih.gov

Wing-like features: Representing C-H···π interactions or other contacts involving the carbon and hydrogen atoms.

Illustrative Hirshfeld Surface Data: The table below shows a hypothetical percentage contribution of different intermolecular contacts to the total Hirshfeld surface area for this compound.

| Contact Type | Percentage Contribution (%) |

| H···H | 45.2 |

| O···H / H···O | 28.5 |

| C···H / H···C | 18.3 |

| N···H / H···N | 7.8 |

| Other | 0.2 |

Note: This data is illustrative and based on typical values for organic molecules with similar functional groups. mdpi.com

No Publicly Available Research Found on the Computational and Theoretical NMR Investigations of this compound

Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the Nuclear Magnetic Resonance (NMR) chemical shift predictions for the compound this compound were identified. Furthermore, experimental NMR data for this specific molecule, which would be essential for a comparative theoretical analysis, also appears to be absent from publicly accessible records.

The investigation sought to uncover research that applied computational methods, such as Density Functional Theory (DFT), to predict the ¹H and ¹³C NMR chemical shifts of this compound. Such studies are valuable for structural elucidation and for understanding the conformational dynamics of molecules. Typically, theoretical chemical shifts are calculated for various possible conformers of a molecule, and the results are then compared with experimentally obtained NMR spectra to determine the most stable conformations in solution.

While general methodologies for the theoretical NMR analysis of related piperidine derivatives are well-established in the chemical sciences, specific application to this compound has not been documented in the available literature. Research on similar structures often involves optimizing the molecular geometry, calculating the magnetic shielding tensors, and then referencing these to a standard to obtain the chemical shifts.

The absence of such dedicated research on this compound means that a detailed analysis, including data tables comparing theoretical and experimental NMR values as requested, cannot be provided at this time. Further research, including the synthesis and spectroscopic characterization of this compound, would be required to enable such a computational and theoretical investigation.

Chemical Reactivity and Transformations of 1 Piperidin 2 Yl Prop 1 En 1 Ol

Reactions of the Allyl Alcohol Moiety

The allylic alcohol group in 1-(Piperidin-2-yl)prop-1-en-1-ol is a versatile functional group that can undergo a range of transformations, including oxidation, cyclization, halogenation, and nucleophilic substitution.

The double bond and the hydroxyl group of the allylic alcohol moiety are both susceptible to oxidation. The specific outcome of the oxidation reaction is highly dependent on the reagents and reaction conditions employed.

The epoxidation of allylic alcohols is a well-established transformation that introduces an epoxide ring into the molecule. Vanadium-catalyzed epoxidations are particularly noteworthy for their high stereoselectivity, which is directed by the allylic hydroxyl group. wikipedia.orgnih.gov In the case of this compound, a vanadium catalyst, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), would be expected to yield the corresponding epoxy alcohol. nih.gov The stereochemistry of the resulting epoxide is influenced by the coordination of the allylic alcohol to the vanadium center, which directs the delivery of the oxygen atom to one face of the double bond. wikipedia.orgcsic.es

The Sharpless asymmetric epoxidation is another powerful method for the enantioselective epoxidation of allylic alcohols. wikipedia.orgwayne.eduorganic-chemistry.org This reaction utilizes a titanium tetraisopropoxide catalyst in conjunction with a chiral diethyl tartrate (DET) ligand to achieve high levels of enantioselectivity. wikipedia.orglibretexts.org The choice of the L-(+)-DET or D-(-)-DET ligand determines which enantiomer of the epoxy alcohol is formed. libretexts.org

Table 1: Representative Epoxidation Reactions of Allylic Alcohols

| Catalyst System | Oxidant | Expected Product with this compound | Key Features |

| VO(acac)₂ | tert-Butyl hydroperoxide (TBHP) | (1-(Piperidin-2-yl)oxiran-2-yl)methanol | High stereoselectivity directed by the hydroxyl group. |

| Ti(OiPr)₄ / DET | tert-Butyl hydroperoxide (TBHP) | Enantiomerically enriched (1-(piperidin-2-yl)oxiran-2-yl)methanol | High enantioselectivity; choice of tartrate ligand determines product stereochemistry. wikipedia.orglibretexts.org |

The allylic alcohol can be oxidized to an α,β-unsaturated aldehyde or further to a carboxylic acid. rsc.orgresearchgate.netrsc.org The choice of oxidizing agent is crucial to control the extent of the oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for the selective oxidation of primary allylic alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid. stackexchange.com Other methods, like the use of manganese dioxide (MnO₂), are also effective for this transformation. organic-chemistry.org

For the conversion to the corresponding carboxylic acid, stronger oxidizing agents or a two-step procedure are typically required. A one-pot method involves a copper-catalyzed oxidation to the aldehyde followed by a subsequent oxidation with sodium chlorite (B76162) (NaClO₂) to furnish the carboxylic acid. rsc.orgrsc.org Oxidative cleavage of the carbon-carbon double bond can also lead to the formation of carboxylic acids or aldehydes, depending on the specific conditions and the substitution pattern of the alkene. nih.govchemistryviews.orgresearchgate.netfrontiersin.org

Table 2: Oxidation of Allylic Alcohols

| Reagent(s) | Expected Product with this compound | Transformation |

| Pyridinium chlorochromate (PCC) or MnO₂ | 3-(Piperidin-2-yl)propenal | Oxidation to aldehyde. stackexchange.comorganic-chemistry.org |

| 1. CuBr, TEMPO, O₂ 2. NaClO₂, NaH₂PO₄ | 3-(Piperidin-2-yl)propenoic acid | One-pot oxidation to carboxylic acid. rsc.orgrsc.org |

The presence of the nucleophilic nitrogen atom in the piperidine (B6355638) ring and the electrophilic character that can be induced in the double bond allows for intramolecular cyclization reactions. nih.gov Gold-catalyzed intramolecular amination of allylic alcohols with alkylamines is a known method to form substituted piperidine derivatives. nih.gov Oxidative cyclization of related systems, such as 2-alkenylphenyl alkynyl ketones, can lead to the formation of new ring systems. elsevierpure.com In the context of this compound, particularly after N-acylation, intramolecular cyclization could potentially lead to the formation of indolizidine or quinolizidine (B1214090) alkaloid-like structures, which are common motifs in natural products. acs.orgresearchgate.netacs.org Oxidative cyclization of N-acylhydrazones has been shown to form 1,3,4-oxadiazoles, and similar reactivity might be envisaged for appropriately derivatized piperidine systems. rsc.org

The allylic position of this compound is susceptible to radical halogenation. N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of allylic positions, a reaction known as the Wohl-Ziegler reaction. masterorganicchemistry.comwikipedia.orglibretexts.orgchadsprep.com The reaction is typically initiated by light or a radical initiator. It is important to note that the reaction of NBS with alkenes in the presence of water can lead to the formation of bromohydrins. wikipedia.org

Table 3: Halogenation of Allylic Systems

| Reagent | Conditions | Expected Product with this compound | Reaction Type |

| N-Bromosuccinimide (NBS) | Light or radical initiator, CCl₄ | 1-(Piperidin-2-yl)-3-bromoprop-1-en-1-ol | Allylic Bromination. chadsprep.com |

| N-Bromosuccinimide (NBS) | Aqueous DMSO | 2-Bromo-1-(piperidin-2-yl)propane-1,3-diol | Bromohydrin formation. wikipedia.org |

The hydroxyl group of the allylic alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions. wayne.edudntb.gov.uabeilstein-journals.orgyoutube.com Alternatively, under acidic conditions or in the presence of a transition metal catalyst, the hydroxyl group can be activated for direct substitution. dntb.gov.uabeilstein-journals.org This allows for the introduction of a variety of nucleophiles at the allylic position. Given the presence of the piperidine nitrogen, intramolecular nucleophilic attack is also a possibility, leading to cyclized products. The regioselectivity of the nucleophilic attack (at the α or γ position relative to the original hydroxyl group) can often be controlled by the choice of catalyst and reaction conditions. Nucleophilic substitution by piperidine on activated systems like 3-halogenocyclohex-2-enones has been studied, highlighting the nucleophilic character of the piperidine nitrogen. rsc.org

Oxidative Transformations

Reactions of the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring of this compound is a nucleophilic center and can readily participate in reactions typical of secondary amines. The substitution at the C2 position by the propenol side chain can introduce steric hindrance, potentially influencing the reaction rates compared to unsubstituted piperidine.

N-alkylation of the piperidine nitrogen is a fundamental transformation that introduces an alkyl group onto the nitrogen atom, yielding a tertiary amine. This reaction typically proceeds by nucleophilic substitution of an alkyl halide or a similar electrophile. For this compound, this reaction would likely be carried out on its keto tautomer to avoid side reactions with the enol's double bond.

The general reaction can be represented as:

Where R is an alkyl group and X is a halide.

The reaction is often performed in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. The choice of base and solvent can be critical. For instance, using a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or DMF is a common practice. researchgate.net The rate of N-alkylation can be influenced by the steric bulk of both the alkylating agent and the substituent at the 2-position of the piperidine ring. acs.org

Table 1: Examples of N-Alkylation Conditions for Piperidine Derivatives

| Alkylating Agent | Base | Solvent | Temperature | Notes |

| Methyl Iodide | K₂CO₃ | Acetonitrile | Room Temp. | A common and efficient method for methylation. researchgate.net |

| Ethyl Bromide | NaH | DMF | 0 °C to Room Temp. | NaH acts as a strong, non-nucleophilic base. researchgate.net |

| Benzyl Bromide | N,N-Diisopropylethylamine (DIPEA) | Acetonitrile | Room Temp. | DIPEA is a bulky, non-nucleophilic base that minimizes side reactions. |

This table presents generalized conditions for N-alkylation of piperidine derivatives and is for illustrative purposes.

The piperidine nitrogen can also undergo acylation to form an amide. This is typically achieved by reacting the piperidine derivative with an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. Similar to N-alkylation, the reaction is generally performed on the keto form.

The general reaction is:

A base, such as triethylamine (B128534) or pyridine (B92270), is usually added to scavenge the HCl produced. Amidation is a robust reaction and is fundamental in the synthesis of many pharmaceutical compounds containing a piperidine moiety. nih.gov The reactivity can be affected by the steric hindrance around the nitrogen atom.

Table 2: Common Reagents for Amidation of Piperidines

| Acylating Agent | Coupling Agent/Base | Solvent | Key Features |

| Acetyl Chloride | Triethylamine | Dichloromethane | A standard method for introducing an acetyl group. |

| Benzoyl Chloride | Pyridine | Chloroform | Used for the synthesis of N-benzoyl derivatives. |

| Carboxylic Acid | DCC/DMAP | Dichloromethane | Carbodiimide-mediated coupling for amide bond formation. |

This table provides examples of common amidation reagents and conditions.

Transformations Involving Both Moieties (e.g., Ring Opening Reactions of Piperidine)

Transformations that involve both the piperidine ring and the side chain are less common and typically require specific reagents or conditions that can promote more complex rearrangements or fragmentations.

One such possibility is a ring-opening reaction. While piperidine itself is a stable ring system, certain derivatives can undergo ring cleavage. For instance, N-substituted piperidines bearing an allylic chain alpha to the nitrogen can undergo ring opening when treated with strong bases. researchgate.net Although the prop-1-en-1-ol side chain is not allylic to the nitrogen in the traditional sense, the enolate of the keto tautomer could potentially participate in more complex rearrangements under specific basic conditions.

Another potential transformation is an intramolecular cyclization or rearrangement. The presence of the ketone (in the tautomer) and the secondary amine offers the possibility of forming bicyclic structures through intramolecular condensation or Mannich-type reactions, especially if the side chain is modified to contain a suitable electrophilic center. For example, an intramolecular reductive amination could be envisioned if the side chain were to be oxidized to an appropriate aldehyde or ketone. rsc.org

A hypothetical intramolecular reaction could be the formation of a bicyclic iminium ion intermediate, which could then be trapped by a nucleophile. The feasibility of such reactions would be highly dependent on the specific reaction conditions and the stereochemistry of the starting material.

Table 3: Potential Transformations Involving Both Moieties

| Reaction Type | Reagents/Conditions | Potential Product Type | Notes |

| Intramolecular Condensation | Strong Base/Heat | Bicyclic Aminal/Enamine | Hypothetical pathway, dependent on tautomer equilibrium. |

| Oxidative Cyclization | Oxidizing Agent followed by Acid/Base | Fused Bicyclic Heterocycle | Would require initial modification of the side chain. |

| Reductive Amination (Intramolecular) | Reducing Agent | Bicyclic Piperidine Derivative | Requires the side chain to contain a carbonyl group relative to the amine. rsc.org |

This table outlines hypothetical transformations and is for conceptual purposes.

Stereochemical Aspects of 1 Piperidin 2 Yl Prop 1 En 1 Ol

Chirality and Isomerism in 1-(Piperidin-2-yl)prop-1-en-1-ol